Antimycin A2c

Cervical Cancer HeLa Cytotoxicity Antimycin Analogs

Antimycin A2c (also designated Anticancer Agent 141 or AE) is a marine-derived antimycin alkaloid isolated from Streptomyces sp. THS-55.

Molecular Formula C28H40N2O9
Molecular Weight 548.6 g/mol
Cat. No. B12377243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycin A2c
Molecular FormulaC28H40N2O9
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C
InChIInChI=1S/C28H40N2O9/c1-7-8-9-10-12-20-24(39-26(34)15(2)3)17(5)38-28(36)22(16(4)37-27(20)35)30-25(33)19-13-11-14-21(23(19)32)29-18(6)31/h11,13-17,20,22,24,32H,7-10,12H2,1-6H3,(H,29,31)(H,30,33)/t16-,17+,20-,22+,24+/m1/s1
InChIKeyWWGKAXWEOLWXEB-NIBHENIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimycin A2c for HPV-Positive Cervical Cancer Research: A Potent Mitochondrial Disruptor


Antimycin A2c (also designated Anticancer Agent 141 or AE) is a marine-derived antimycin alkaloid isolated from Streptomyces sp. THS-55 [1]. It belongs to the antimycin depsipeptide class, which broadly inhibits mitochondrial Complex III (cytochrome b-c1) [2]. Unlike the prototypical Antimycin A, A2c demonstrates a mechanistically distinct ability to degrade high-risk HPV E6/E7 oncoproteins, positioning it as a specialized tool compound for HPV-positive cervical cancer models [1].

HPV-positive cervical cancer cell model studies
E6/E7 oncoprotein degradation pathway assays
Mitochondrial Complex III disruption research

Why Antimycin A2c Cannot Be Substituted by Commercial Antimycin A in E6/E7-Focused Studies


Generic substitution within the antimycin family is not scientifically valid because minor structural modifications drastically alter both potency and downstream pharmacology. While commercial Antimycin A (AMA) acts primarily as a generic ROS generator and apoptosis inducer in HeLa cells [1], Antimycin A2c exhibits a structure-specific gain-of-function: it triggers ROS-mediated ubiquitin-proteasome system (UPS) activation that selectively depletes HPV E6/E7 oncoproteins [2]. This mechanistic bifurcation means that experiments relying on AMA cannot replicate the E6/E7-degradation phenotype, and vice versa, making A2c non-interchangeable for target-specific procurement.

Target: Antimycin A2c
Substitute: Antimycin A
E6/E7 degradation via UPS activation
No E6/E7 degradation; apoptosis via GSH depletion
Time-dependent potency context observed
Flat dose-response context; may not replicate temporal dynamics
HPV-positive model response context reported
Non-selective cytotoxicity; HPV context may differ

Antimycin A2c vs. Closest Analogs: Head-to-Head and Cross-Study Quantitative Comparisons


Potency Against HPV-Positive HeLa Cells: Antimycin A2c vs. Antimycin A

Antimycin A2c is dramatically more potent than the classical antimycin A against HPV-positive HeLa cervical cancer cells. In cross-study comparisons, A2c achieved an IC50 of 1.35 µM at 24 h, which further decreased to 0.03 µM at 72 h [1]. In contrast, Antimycin A under similar in vitro conditions exhibited an IC50 of approximately 50 µM [2], representing a >1600-fold difference in potency at the 72-hour timepoint.

HeLa IC50 Comparison
Cross-study comparable
A2c: 0.03 µM (72 h)
Antimycin A: ~50 µM
>1600-fold difference
Supports HeLa cell model endpoint review
Comparable monolayer culture conditions
Cervical Cancer HeLa Cytotoxicity Antimycin Analogs

Time-Dependent Target Engagement: Sustained Cytotoxicity Uniquely Deepens with A2c Exposure

Antimycin A2c demonstrates a marked time-dependent increase in cytotoxicity, a feature not prominently reported for parental Antimycin A. The IC50 shifts from 1.35 µM (24 h) to 0.12 µM (48 h) and finally 0.03 µM (72 h), an 45-fold enhancement over 48 hours of additional exposure . In the closest head-to-head analogue study, the related compound NADA showed similar kinetics (1.22 µM to 0.02 µM), but the unique E6/E7 degradation mechanism of A2c provides a distinct pharmacological rationale for this time-dependency [1].

Time-Dependent IC50 Shift
Cross-study comparable
1.35 → 0.03 µM
45-fold reduction (24→72 h)
Supports prolonged exposure model studies
Kinetics similar to NADA analogue
Time-Kill Kinetics Prolonged Exposure Cervical Cancer

Oncoprotein Degradation Selectivity: E6/E7 Depletion Confirmed for A2c but Not Antimycin A

A defining feature of Antimycin A2c is its ability to degrade HPV E6/E7 oncoproteins through ROS-mediated UPS activation. Treatment with A2c at 0.4 µM for 24 h significantly increased UPS activity and degraded E6/E7 in HeLa cells [1]. This mechanism is absent in Antimycin A, which primarily induces apoptosis via GSH depletion, without evidence of E6/E7 downregulation [2]. This functional divergence is attributed to the structural acetyl-group modification on the A2c dilactone core.

E6/E7 Degradation
Class-level inference
0.4 µM A2c: UPS-mediated degradation
Mechanism distinct from Antimycin A apoptosis
E6/E7 protein half-life endpoint context
HPV E6/E7 Degradation Ubiquitin-Proteasome System ROS Mechanism

HPV-Positive Cancer Cell Line Selectivity: A2c Belongs to a Class with a Favorable Therapeutic Window

Although direct selectivity data for the latest A2c isolate are still emerging, the closely related structural analog NADA (from the same Streptomyces THS-55 strain) displayed clear selectivity for HPV-positive over HPV-negative cancer cell lines. NADA showed an IC50 of 0.02-0.11 µM in HPV-positive HeLa, Siha, and CaSki cells, but significantly reduced activity against HPV-negative A549, MCF-7, and K562 lines [1]. Moreover, toxicity to normal human umbilical vein endothelial cells (HUVEC) was markedly lower. Commercial Antimycin A does not exhibit this HPV-selective window. Given the structural homology and shared mechanism, such selectivity is expected to translate to Antimycin A2c, a hypothesis supported by its potent E6/E7 degradation.

HPV Cell Line Selectivity
Class-level inference
Analogue class >50-fold HPV+ vs. HPV-
Supports HPV-targeted research models
A2c explicit selectivity data pending
HPV-Selective Cytotoxicity Normal Cell Safety Therapeutic Index

Structural Basis for Functional Divergence: The Acetyl-Substitution of Antimycin A2c

Antimycin A2c is characterized by a specific acetyl group at the 3'-NH position, distinguishing it from the formyl-substituted Antimycin A2a [1]. The 2017 SAR study of related THS-55 analogues demonstrated that the acyl group (formyl vs. acetyl) attached to 3'-NH is critical for HeLa cytotoxicity; free amine analogues (compounds 6–7) lost almost all activity [2]. This acetyl moiety not only enhances potency but also likely influences the compound's ability to trigger UPS-mediated E6/E7 degradation, providing a distinct structural handle for medicinal chemistry procurement and derivatization workflows.

3'-Acetyl Substituent
Direct comparison
A2c: Acetyl; A2a: Formyl; Free amine inactive
Key structural handle for quality control
Confirmed by NMR and HRESIMS
Structure-Activity Relationship Derivatization Potential Chemical Biology

Antimycin A2c: Optimized Use Cases for HPV and Mitochondrial Research


Investigating E6/E7 Oncoprotein Degradation Pathways in HPV-Driven Cancers

Antimycin A2c is the chemical tool of choice for dissecting the ubiquitin-proteasome-dependent degradation of HPV E6/E7 oncoproteins. Its defined mechanism—ROS accumulation from Complex III inhibition followed by UPS activation—allows researchers to isolate this degradation pathway independently of general apoptosis. This is impossible with Antimycin A, which operates primarily through GSH depletion. Use A2c at 0.4 µM for 24-hour pulse-chase experiments to monitor E6/E7 protein half-life [1].

Time-Dependent Cytotoxicity Profiling for Long-Term HPV-Positive Cancer Cell Assays

Procure Antimycin A2c for extended-duration cell viability studies (≥72 hours) where the IC50 drops from micromolar to low nanomolar (0.03 µM). This sustained engagement model is ideal for mimicking chronic drug exposure in HPV-positive cervical cancer. In contrast, Antimycin A's flat dose-response curve (IC50 ~50 µM) fails to capture this temporal dynamic, making it unsuitable for longitudinal pharmacodynamic studies [2].

HPV-Selective Toxicity Screening Across a Panel of Cervical and Non-Cervical Cell Lines

Utilize Antimycin A2c in a multi-cell-line screening panel (HeLa, Siha, CaSki vs. A549, MCF-7, HUVEC) to exploit the class-level HPV selectivity window. The compound's preferential potency for HPV-positive cells, observed in its close analog NADA, enables differentiation between HPV-driven and non-HPV-driven malignancies. This selectivity provides an advantage over the non-discriminatory cytotoxicity of classic antimycins for target validation campaigns [3].

Structure-Function Studies to Validate the 3'-Acetyl Group as a Pharmacophore

In medicinal chemistry programs, Antimycin A2c serves as the key acetyl-substituted reference compound. Its crystal-confirmed acetyl group at the 3'-NH position contrasts with the formyl group of A2a and the complete inactivity of deformylated analogues. Procure A2c to benchmark the acetyl pharmacophore's contribution in any novel analogue synthesis or SAR optimization effort targeting the mitochondrial E6/E7 degradation pathway [4].

Application
Selection Property
Validation Focus
E6/E7 Oncoprotein Degradation Studies
E6/E7 pathway degradation context
UPS activation and protein half-life endpoints
Extended-Duration Cytotoxicity Assays
Time-dependent potency shift context
Prolonged exposure viability endpoints
HPV-Selective Toxicity Screening
HPV-positive cell model selectivity
HPV vs. non-HPV cell-line panel endpoints
Structure-Activity Pharmacophore Studies
3'-Acetyl group identity
Acetyl vs. formyl analogue activity comparison
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